molecular formula C7H6BrClO B13901632 2-Bromo-5-chloro-3-methylphenol

2-Bromo-5-chloro-3-methylphenol

Cat. No.: B13901632
M. Wt: 221.48 g/mol
InChI Key: USFSLYCURVAMEX-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-methylphenol is an aromatic organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, chlorine, and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-3-methylphenol typically involves the halogenation of 3-methylphenol (m-cresol). The process includes:

    Bromination: Introduction of bromine to the phenol ring.

    Chlorination: Introduction of chlorine to the phenol ring.

Industrial Production Methods: Industrial production often employs controlled halogenation reactions using bromine and chlorine under specific conditions to ensure selective substitution at the desired positions on the phenol ring. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloro-3-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be replaced by other functional groups.

    Oxidation Reactions: The phenol group can be oxidized to form quinones.

    Reduction Reactions: Reduction of the halogen atoms to form dehalogenated products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

Major Products:

    Substitution: Formation of various substituted phenols.

    Oxidation: Formation of quinones.

    Reduction: Formation of dehalogenated phenols.

Scientific Research Applications

2-Bromo-5-chloro-3-methylphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its antimicrobial properties and potential use in disinfectants.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-3-methylphenol involves its interaction with biological molecules. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It may also inhibit specific enzymes and metabolic pathways, contributing to its antimicrobial effects.

Comparison with Similar Compounds

  • 2-Bromo-4-chloro-5-methylphenol
  • 2-Chloro-5-methylphenol
  • 4-Chloro-3-methylphenol

Comparison: 2-Bromo-5-chloro-3-methylphenol is unique due to the specific positioning of the bromine and chlorine atoms, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different antimicrobial potency and selectivity, making it valuable for specific applications.

Properties

Molecular Formula

C7H6BrClO

Molecular Weight

221.48 g/mol

IUPAC Name

2-bromo-5-chloro-3-methylphenol

InChI

InChI=1S/C7H6BrClO/c1-4-2-5(9)3-6(10)7(4)8/h2-3,10H,1H3

InChI Key

USFSLYCURVAMEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)O)Cl

Origin of Product

United States

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